ETAR Subtype-Selective Binding Affinity: 5-Oxo-3-phenylproline Derivative vs. Close Structural Analog 15a
A 1,3-diaryl-5-oxo-proline derivative (compound 31h) bearing the 5-oxo-3-phenylproline core exhibited selective ETAR binding with Ki = 3.3 ± 1.1 µM and no detectable ETBR affinity (Ki > 100 µM). In contrast, the direct structural analog 15a, which differs only by lacking a methylene spacer at the N1 position, showed complete loss of binding to both ETA and ETB receptors (Ki > 100 µM for both subtypes) [1].
| Evidence Dimension | Endothelin receptor A (ETAR) binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 3.3 ± 1.1 µM (ETAR); Ki > 100 µM (ETBR) |
| Comparator Or Baseline | Compound 15a (N1-des-methylene analog): Ki > 100 µM (ETAR); Ki > 100 µM (ETBR) |
| Quantified Difference | >30-fold improvement in ETAR affinity; absolute selectivity for ETAR over ETBR achieved only by 31h |
| Conditions | Radioligand binding assay using recombinant human ETA and ETB receptors expressed in CHO-K1 cells; [¹²⁵I] ET-1 as radioligand |
Why This Matters
For procurement decisions in ETAR-targeted drug discovery, the 5-oxo-3-phenylproline scaffold uniquely enables receptor subtype selectivity that is exquisitely sensitive to minor structural modifications—an attribute not achievable with simpler proline analogs.
- [1] Synthesis and Molecular Modelling Studies of New 1,3-Diaryl-5-Oxo-Proline Derivatives as Endothelin Receptor Ligands. Molecules. 2020;25(8):1851. Table 2. doi:10.3390/molecules25081851 View Source
